molecular formula C22H29IO B15198583 2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol

2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol

Cat. No.: B15198583
M. Wt: 436.4 g/mol
InChI Key: BJLJAGXHNHQGTC-UHFFFAOYSA-N
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Description

2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol is an organic compound characterized by its unique structure, which includes an iodine atom and multiple isopropyl groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-iodobenzoic acid and 2,4,6-triisopropylphenol.

    Reaction with 2,4,6-triisopropylphenol: The 2-iodobenzoic acid reacts with 2,4,6-triisopropylphenol to form 2-iodo-2’,4’,6’-triisopropyl-[1,1’-biphenyl].

    Methylation: The resulting compound is then methylated to introduce the methyl group at the 6-position, forming 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl].

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 3-position, resulting in 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce other functional groups present.

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation can produce corresponding ketones or aldehydes.

Scientific Research Applications

2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce iodine and isopropyl groups into molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and isopropyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl: Similar structure but with methoxy groups instead of a hydroxyl group.

    2-Iodo-2’,4’,6’-triisopropyl-3-methoxy-6-methyl-1,1’-biphenyl: Similar structure with a methoxy group at the 3-position.

Uniqueness

2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol is unique due to the presence of both a hydroxyl group and a methyl group, which can significantly influence its reactivity and interactions compared to its analogs.

This detailed article provides a comprehensive overview of 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H29IO

Molecular Weight

436.4 g/mol

IUPAC Name

2-iodo-4-methyl-3-[2,4,6-tri(propan-2-yl)phenyl]phenol

InChI

InChI=1S/C22H29IO/c1-12(2)16-10-17(13(3)4)21(18(11-16)14(5)6)20-15(7)8-9-19(24)22(20)23/h8-14,24H,1-7H3

InChI Key

BJLJAGXHNHQGTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)I)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

Origin of Product

United States

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